![molecular formula C11H10N2O2 B576568 7-Nitro-1,2,3,4-tétrahydrocyclopenta[b]indole CAS No. 13687-72-4](/img/structure/B576568.png)
7-Nitro-1,2,3,4-tétrahydrocyclopenta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 g/mol . The IUPAC name for this compound is 7-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydrocyclopenta[b]indole derivatives can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The compound has a complex structure with 15 heavy atoms . The InChI string and Canonical SMILES for this compound are available . The compound has a topological polar surface area of 61.6 Ų .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, 1,2,3,4-Tetrahydrocyclopenta[b]indole undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.21 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 .Mécanisme D'action
7-NI inhibits PKG by binding to the catalytic domain of the enzyme and preventing the binding of ATP. This results in the inhibition of PKG activity and downstream signaling pathways.
Biochemical and Physiological Effects
7-NI has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit smooth muscle relaxation, platelet aggregation, and neuronal signaling. It has also been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-NI in lab experiments is its selectivity for PKG. This allows researchers to investigate the role of PKG in various processes without the interference of other signaling pathways. However, one limitation of using 7-NI is its relatively low potency compared to other PKG inhibitors.
Orientations Futures
There are a number of future directions for research involving 7-NI. One area of research is the development of more potent and selective PKG inhibitors. Another area of research is the investigation of the role of PKG in various disease processes, including hypertension, diabetes, and cancer. Additionally, the use of 7-NI in combination with other drugs or therapies may have potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of 7-NI involves the condensation of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid with nitrous acid to form the corresponding diazonium salt. The diazonium salt is then reacted with a suitable nucleophile such as an aromatic amine or an alcohol to yield 7-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole.
Applications De Recherche Scientifique
Réactif pour la fonctionnalisation assistée par des espèces thionium
Ce composé peut être utilisé comme réactif pour la fonctionnalisation assistée par des espèces thionium en position 2α des indoles . Ce processus implique la réaction du composé avec des espèces thionium, conduisant à la fonctionnalisation du cycle indole.
Préparation de sels de tétraméthylpipéridine-1-oxoammonium
7-Nitro-1,2,3,4-tétrahydrocyclopenta[b]indole peut être utilisé dans la préparation de sels de tétraméthylpipéridine-1-oxoammonium . Ces sels sont connus pour être des oxydants efficaces dans diverses réactions chimiques.
Synthèse d'indoloquinones
La nitration de la N-acyl-7-méthyl-1,3a,4,8b-tétrahydrocyclopenta[b]indole avec un mélange de NH4NO3 et (CF3CO)2O donne des dérivés 5-nitro. La réduction de ces dérivés 5-nitro avec Fe(OH)2 dans H2O conduit à la formation de dérivés 5-amino. L'oxydation des dérivés 5-amino avec le sel de Fremy donne les indoloquinones correspondantes .
Synthèse de dérivés 7-substitués
This compound peut être utilisé dans la synthèse de N-acétyl-1,3a,4,8b-tétrahydrocyclopenta[b]indoles substitués en position 7 par des groupes bromo, phényléthynyle, azido, nitro et dinitro-5,7 . Ces dérivés ont des applications potentielles dans divers domaines de la chimie.
Études spectroscopiques
Les spectres RMN des N-acétyl-7-nitro-1,3a,4,8b-tétrahydrocyclopenta[b]indoles ne présentent pas de doublement de signal typique des autres dérivés 7-substitués . Cela indique que ce composé peut être utilisé dans des études spectroscopiques pour comprendre la structure et les propriétés de composés similaires.
Réactions de réduction
1,2,3,4-Tétrahydrocyclopent[b]indole subit une réduction en présence de Pd/C et de gaz hydrogène pour donner du 1,2,3,3a,4,8b-hexahydrocyclopent[b]indole . Ceci montre que le composé peut être utilisé dans des réactions de réduction pour synthétiser d'autres composés apparentés.
Propriétés
IUPAC Name |
7-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)7-4-5-11-9(6-7)8-2-1-3-10(8)12-11/h4-6,12H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDGDBBFKCHJHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13687-72-4 |
Source


|
| Record name | 7-nitro-1H,2H,3H,4H-cyclopenta[b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


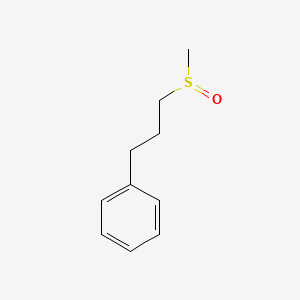
![1-[[4,6-Bis(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione](/img/structure/B576490.png)


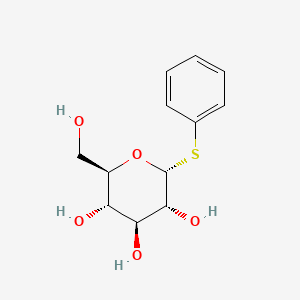
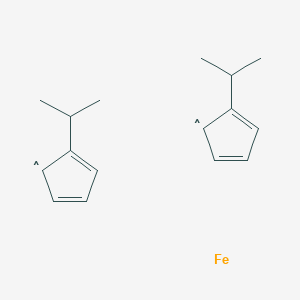

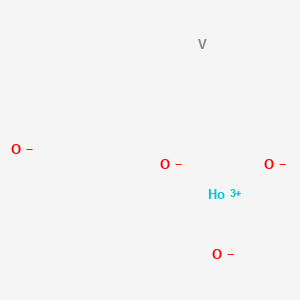

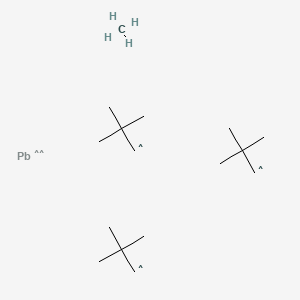
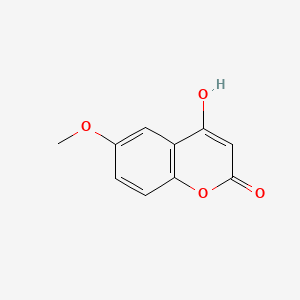
![1,2,3,4-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B576508.png)
